Plasma Half-Life Extension vs. Sermorelin (GRF 1-29) and Tesamorelin
The most critical differentiating feature of CJC-1295 (with DAC) is its plasma elimination half-life. In human clinical trials, CJC-1295 DAC demonstrated an estimated half-life of 5.8 to 8.1 days [1]. This is in stark contrast to the unmodified GHRH (1-29) fragment (Sermorelin), which has a half-life of approximately 10-30 minutes [2], and to Tesamorelin, a chemically stabilized GHRH analog, which has a half-life of 26-38 minutes [3]. The DAC technology, which enables covalent binding to serum albumin, is responsible for this >300-fold increase in half-life compared to Sermorelin [1]. This pharmacokinetic advantage translates directly to a once- or twice-weekly dosing schedule for CJC-1295 DAC, versus multiple daily injections for its comparators [1].
| Evidence Dimension | Plasma Elimination Half-Life (t1/2) |
|---|---|
| Target Compound Data | 5.8 to 8.1 days |
| Comparator Or Baseline | Sermorelin: 10-30 minutes; Tesamorelin: 26-38 minutes |
| Quantified Difference | >300-fold increase vs. Sermorelin; >175-fold increase vs. Tesamorelin |
| Conditions | Human subjects; subcutaneous administration. Data from separate but methodologically comparable pharmacokinetic studies. |
Why This Matters
This dramatic extension of half-life is the primary determinant of dosing frequency and the sustained pharmacodynamic effect on GH/IGF-1, enabling once-weekly administration protocols that are not feasible with other GHRH analogs.
- [1] Teichman SL, Neale A, Lawrence B, Gagnon C, Castaigne JP, Frohman LA. Prolonged stimulation of growth hormone (GH) and insulin-like growth factor I secretion by CJC-1295, a long-acting analog of GH-releasing hormone, in healthy adults. J Clin Endocrinol Metab. 2006;91(3):799-805. View Source
- [2] ChemicalBook. Is CJC-1295 DAC same as CJC-1295? and Sermorelin vs. CJC-1295 | A Comprehensive Comparison. Peptides.org. View Source
- [3] THPdb: A Database of FDA approved Therapeutic Peptides and Proteins. Tesamorelin entry. View Source
